molecular formula C7H13F3N2 B1465667 N-(2,2,2-trifluoroethyl)piperidin-4-amine CAS No. 1070979-36-0

N-(2,2,2-trifluoroethyl)piperidin-4-amine

Cat. No.: B1465667
CAS No.: 1070979-36-0
M. Wt: 182.19 g/mol
InChI Key: NDOHSSRPABGLLD-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)piperidin-4-amine is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique properties to the molecule, making it valuable in medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)piperidin-4-amine typically involves the reaction of 4-piperidinamine with 2,2,2-trifluoroethylamine hydrochloride. This reaction is often catalyzed by iron porphyrin in an aqueous solution . The process involves a cascade diazotization/N-trifluoroethylation reaction, which can yield a wide range of N-trifluoroethylated amines in good yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroethyl chloride, hypervalent-iodine–CH2CF3 reagents, and trifluoroacetic acid . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of N-trifluoroethylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s ability to interact with biological molecules, leading to increased efficacy in medicinal applications . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2,2-trifluoroethyl)piperidin-4-amine include:

Uniqueness

This compound is unique due to the presence of both the piperidine and trifluoroethyl groups, which impart distinct properties to the molecule. These properties include increased metabolic stability, enhanced reactivity, and improved interaction with biological targets, making it valuable in various scientific research applications .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h6,11-12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOHSSRPABGLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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